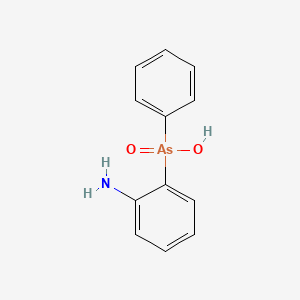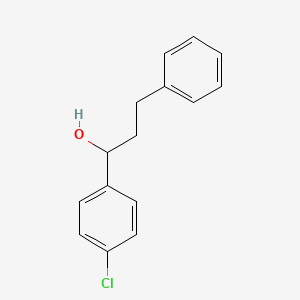
4-Nonylphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonylphenyl benzoate is an organic compound that belongs to the class of alkylphenols It is composed of a phenol ring substituted with a nonyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl benzoate typically involves the esterification of 4-Nonylphenol with benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated systems, to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-Nonylphenyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 4-Nonylphenyl benzoate involves its interaction with cellular membranes and proteins. It can disrupt the normal function of endocrine systems by mimicking or blocking the action of natural hormones. This disruption can lead to various physiological effects, including altered reproductive and developmental processes.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: A closely related compound with similar chemical properties but without the benzoate ester group.
Nonylphenol ethoxylates: These are derivatives of nonylphenol with ethoxy groups, commonly used as surfactants.
Uniqueness
4-Nonylphenyl benzoate is unique due to the presence of both the nonyl group and the benzoate ester, which confer distinct chemical and physical properties. This combination makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6316-62-7 |
|---|---|
Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(4-nonylphenyl) benzoate |
InChI |
InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-19-15-17-21(18-16-19)24-22(23)20-13-10-8-11-14-20/h8,10-11,13-18H,2-7,9,12H2,1H3 |
InChI Key |
UHNDOFZFNNZFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


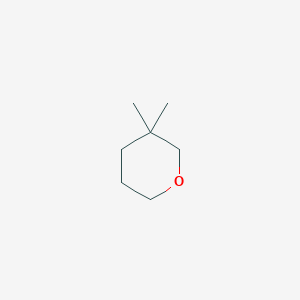
![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
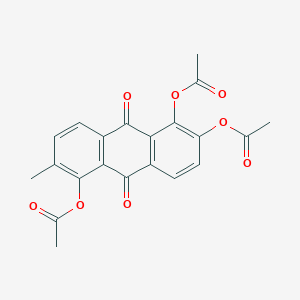
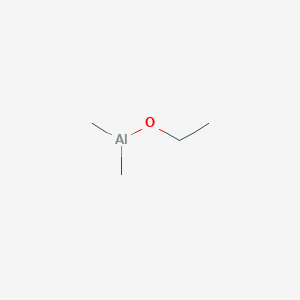
![11H-Indolizino[8,7-b]indole](/img/structure/B14734890.png)
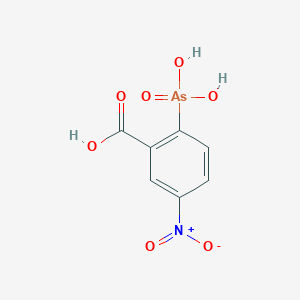
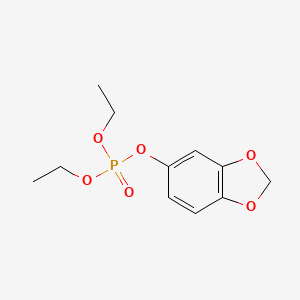
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)



